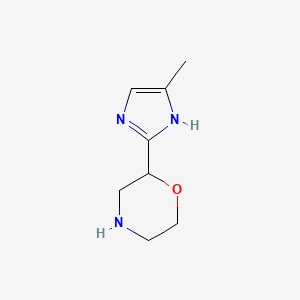
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-メチル-6-(メチルアミノ)ピリジン-3-イル)プロパン-1-オールは、分子式がC10H16N2O、分子量が180.25 g/molの有機化合物です . この化合物は主に研究開発の場で使用され、ヒトまたは動物の治療目的には使用されません . ピリジン環にメチル基とメチルアミノ基が置換されており、プロパノール側鎖を有しています。
2. 製法
合成経路と反応条件
1-(4-メチル-6-(メチルアミノ)ピリジン-3-イル)プロパン-1-オールの合成は、一般的に以下の手順で行われます。
ピリジン環の形成: ピリジン環は、適切な前駆体の縮合を含む一連の反応によって合成されます。
置換反応: メチル基とメチルアミノ基は、置換反応によってピリジン環に導入されます。
プロパノール側鎖の付加: プロパノール側鎖は、求核置換反応によってピリジン環に結合します。
工業的製造方法
この化合物の工業的製造方法は、主に研究目的で使用されているため、十分に文書化されていません。しかし、適切な触媒、溶媒、反応条件の使用など、有機合成の一般的な原則は適用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: Methyl and methylamino groups are introduced to the pyridine ring through substitution reactions.
Addition of the Propanol Side Chain: The propanol side chain is attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply.
化学反応の分析
反応の種類
1-(4-メチル-6-(メチルアミノ)ピリジン-3-イル)プロパン-1-オールは、以下のを含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを生成するように酸化される可能性があります。
還元: この化合物は、さまざまな誘導体を生成するように還元される可能性があります。
置換: メチル基とメチルアミノ基は、他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの一般的な酸化剤が使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 目的の生成物に応じて、さまざまな求核剤や求電子剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってケトンまたはアルデヒドが生成され、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究への応用
1-(4-メチル-6-(メチルアミノ)ピリジン-3-イル)プロパン-1-オールには、以下のを含むいくつかの科学研究への応用があります。
化学: 反応機構の研究や新しい合成経路の開発のための有機合成における試薬として使用されます。
生物学: この化合物は、ピリジン誘導体を含む生物学的経路と相互作用を調査するために使用できます。
医学: 医薬品開発などの潜在的な治療的応用に関する研究では、この化合物が含まれる場合があります。
工業: 新素材や化学プロセスの開発に使用される場合があります。
科学的研究の応用
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: The compound can be used to investigate biological pathways and interactions involving pyridine derivatives.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
1-(4-メチル-6-(メチルアミノ)ピリジン-3-イル)プロパン-1-オールの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物の効果は、その官能基によって媒介され、これらはさまざまな化学反応や相互作用に関与することができます。たとえば、ヒドロキシル基は水素結合を形成でき、メチルアミノ基は求核反応または求電子反応に関与することができます。
類似化合物との比較
類似化合物
独自性
1-(4-メチル-6-(メチルアミノ)ピリジン-3-イル)プロパン-1-オールは、ピリジン環の特定の置換パターンと、メチル基とメチルアミノ基の両方の存在によってユニークです。これらの官能基の組み合わせは、異なる化学的特性と反応性を与え、研究用途に役立ちます。
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-[4-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-4-9(13)8-6-12-10(11-3)5-7(8)2/h5-6,9,13H,4H2,1-3H3,(H,11,12) |
InChIキー |
YVUQBQOYIRBSNF-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1C)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


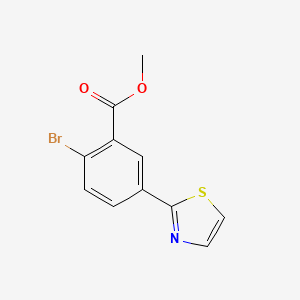


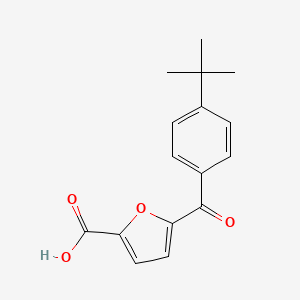


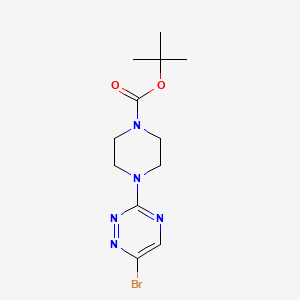

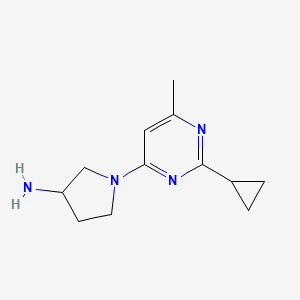

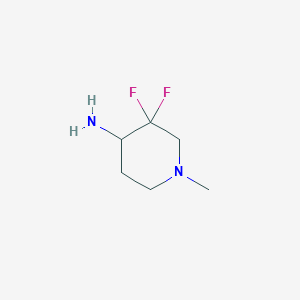

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
